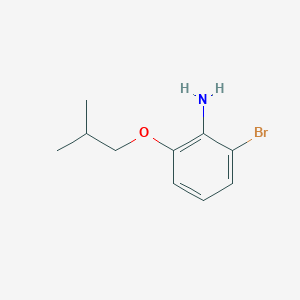

2-Bromo-6-(2-methylpropoxy)aniline

Beschreibung

Eigenschaften

Molekularformel |

C10H14BrNO |

|---|---|

Molekulargewicht |

244.13 g/mol |

IUPAC-Name |

2-bromo-6-(2-methylpropoxy)aniline |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-9-5-3-4-8(11)10(9)12/h3-5,7H,6,12H2,1-2H3 |

InChI-Schlüssel |

QCODYNRZDCKNIR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)COC1=C(C(=CC=C1)Br)N |

Herkunft des Produkts |

United States |

Technical Guide: 2-Bromo-6-(2-methylpropoxy)aniline (CAS 1007885-45-1): A Functionalized Building Block for Advanced Drug Discovery

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 2-Bromo-6-(2-methylpropoxy)aniline, moving beyond a simple data summary to offer field-proven insights into its properties, synthesis, and potential applications. As a molecule with limited published experimental data, this document synthesizes information from related compounds and established chemical principles to provide a robust predictive framework for its use in a research and development setting.

Executive Summary

Substituted anilines are foundational scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] However, the metabolic fate of the aniline ring can present challenges, sometimes leading to toxic metabolites.[1] The strategic functionalization of the aniline core offers a powerful approach to modulate its physicochemical properties, metabolic stability, and target-binding interactions. 2-Bromo-6-(2-methylpropoxy)aniline is a prime example of such a strategically designed building block. The presence of an ortho-bromo substituent provides a versatile handle for cross-coupling reactions, while the sterically bulky ortho-isobutoxy group can impart unique conformational constraints and improve metabolic stability. This guide will detail the predicted physicochemical properties, spectroscopic signature, a proposed synthetic route, and the significant potential of this molecule as an intermediate in the synthesis of complex, high-value pharmaceutical agents.

The Strategic Value of Ortho-Substituted Anilines in Medicinal Chemistry

The aniline motif is ubiquitous in drug discovery due to its synthetic accessibility and its ability to act as a key pharmacophore, often serving as a hydrogen bond donor or a precursor to more complex heterocyclic systems.[2] The true power of this scaffold is realized through substitution on the aromatic ring. Ortho-substitution, in particular, plays a critical role in modern drug design:

-

Conformational Control: Bulky ortho-substituents, such as the isobutoxy group in the title compound, can restrict the rotation of the amine group and influence the overall topography of the molecule. This can lock the molecule into a bioactive conformation, enhancing potency and selectivity for its biological target.

-

Metabolic Blocking: The liver's cytochrome P450 enzymes often metabolize drug candidates at unsubstituted positions on aromatic rings.[1] Introducing substituents at these positions can block these metabolic pathways, increasing the drug's half-life and reducing the formation of potentially reactive metabolites.

-

Vector for Synthesis: An ortho-halogen, like the bromine atom present here, is not merely a substituent but a reactive handle. It enables a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the rapid elaboration of the core structure into diverse and complex molecular architectures.[3]

2-Bromo-6-(2-methylpropoxy)aniline is therefore not just an intermediate, but a carefully designed tool for medicinal chemists to address common challenges in drug development, from potency and selectivity to metabolic stability.

Physicochemical and Predicted Properties

While extensive experimental data for 2-Bromo-6-(2-methylpropoxy)aniline is not publicly available, its fundamental properties can be calculated and its behavior predicted based on its structure. These properties are crucial for planning reactions, purification, and formulation development.

| Property | Value / Prediction | Source / Method |

| CAS Number | 1007885-45-1 | - |

| Molecular Formula | C₁₀H₁₄BrNO | Calculated |

| Molecular Weight | 244.13 g/mol | Calculated |

| Appearance | Predicted: Off-white to light brown solid or oil | Based on similar substituted anilines[4] |

| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); poorly soluble in water | General principle for aniline derivatives |

| logP (Octanol/Water) | Predicted: ~3.5 | Based on similar structures[5] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of any synthesized compound. The following data is predicted for 2-Bromo-6-(2-methylpropoxy)aniline and serves as a benchmark for experimental verification.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR is expected to show distinct signals for the aromatic, isobutoxy, and amine protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality ~6.9 - 7.2 Triplet 1H Ar-H (para to NH₂) Aromatic proton coupled to two adjacent protons. ~6.6 - 6.8 Multiplet 2H Ar-H (ortho/meta to NH₂) Aromatic protons with complex coupling. ~4.0 - 4.5 Broad Singlet 2H -NH₂ Amine protons, often broad and exchangeable. ~3.7 Doublet 2H -O-CH₂ -CH(CH₃)₂ Methylene protons coupled to the adjacent methine proton. ~2.1 Septet 1H -O-CH₂-CH (CH₃)₂ Methine proton coupled to six methyl protons and two methylene protons. | ~1.0 | Doublet | 6H | -O-CH₂-CH(CH₃ )₂ | Equivalent methyl protons coupled to the adjacent methine proton. |

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will reflect the symmetry and electronic environment of each carbon atom.

Chemical Shift (δ, ppm) Assignment Rationale ~145-150 C -O Aromatic carbon attached to the electron-donating oxygen. ~140-145 C -NH₂ Aromatic carbon attached to the nitrogen. ~120-130 Aromatic C H Aromatic carbons bearing a hydrogen atom. ~110-115 C -Br Aromatic carbon attached to bromine, shifted upfield relative to C-NH₂.[7] ~75 -O-CH₂ - Aliphatic carbon of the ether linkage. ~28 -C H(CH₃)₂ Methine carbon of the isobutyl group. | ~19 | -CH(C H₃)₂ | Methyl carbons of the isobutyl group. |

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid method for identifying key functional groups.[8]

| Wavenumber (cm⁻¹) | Bond Vibration | Significance |

| 3450 - 3300 | N-H stretch | Doublet peak characteristic of a primary amine (-NH₂). |

| 3050 - 3010 | C-H stretch (aromatic) | Confirms the presence of the benzene ring. |

| 2960 - 2870 | C-H stretch (aliphatic) | Confirms the isobutoxy group. |

| ~1600 | N-H bend (scissoring) | Characteristic vibration for primary amines. |

| 1580, 1470 | C=C stretch (aromatic) | Confirms the aromatic ring backbone. |

| ~1250 | C-O stretch (aryl ether) | Indicates the aryl-O-CH₂ bond. |

| ~750 | C-Br stretch | Indicates the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for structural confirmation.

| m/z Value | Assignment | Significance |

| 243 / 245 | [M]⁺ | Molecular Ion Peak . The characteristic 1:1 isotopic pattern for bromine is the most definitive feature. |

| 187 / 189 | [M - C₄H₈]⁺ | Loss of isobutylene via McLafferty-type rearrangement or cleavage. |

| 171 | [M - Br]⁺ | Loss of the bromine radical. |

General Protocol for Spectroscopic Analysis

A self-validating workflow ensures data integrity.

Caption: Proposed two-step synthesis pathway.

Core Reactivity for Drug Development

The synthetic value of this building block lies in the orthogonal reactivity of its functional groups.

-

Amine Group (-NH₂): This group is a potent nucleophile and can readily undergo acylation to form amides, reductive amination to form secondary amines, or serve as a directing group.

-

Bromo Group (-Br): This is the primary handle for building molecular complexity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, or alkyne substituents. [3]

Applications in Drug Discovery and Development

This building block is well-suited for constructing molecules targeting enzyme active sites, particularly kinases, where a substituted aniline often acts as a "hinge-binder."

Caption: Role as a scaffold in lead generation.

The combination of the ortho-bromo and ortho-isobutoxy groups offers a distinct advantage. After using the bromo position to couple a complex fragment, the isobutoxy group can provide beneficial steric interactions within a protein's binding pocket, potentially enhancing potency or selectivity over less-substituted aniline analogs. Its potential use mirrors that of other bromoaniline derivatives in synthesizing compounds with anticancer properties, such as Hsp90 inhibitors. [9][10]

Safety, Handling, and Storage

While specific toxicological data for this compound has not been thoroughly investigated, data from related bromoanilines should be used to establish handling protocols. [11]This class of compounds is generally considered hazardous.

| Hazard Category | Precautionary Measures and Response |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled . [12][13]Avoid creating dust or aerosols. Use only in a well-ventilated area, preferably a chemical fume hood. [13] |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. [13][14]If ventilation is inadequate, use a NIOSH-approved respirator. [11] |

| First Aid | Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. [12]Eye Contact: Rinse cautiously with water for several minutes. [14]Inhalation: Move person into fresh air. [11]Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of exposure. [11] |

| Storage | Store in a cool, dry, and well-ventilated place away from incompatible materials. [15]Keep the container tightly sealed to prevent moisture ingress. [3] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [12]Avoid release to the environment. [11] |

Trustworthiness Principle: The lack of specific data necessitates treating this compound with the highest level of caution, assuming it carries the hazards characteristic of the bromoaniline chemical class. All experimental work should be preceded by a thorough risk assessment.

Conclusion

2-Bromo-6-(2-methylpropoxy)aniline represents a highly valuable and strategically designed building block for modern medicinal chemistry. While experimental data remains scarce, its properties and reactivity can be reliably predicted from established chemical principles. The combination of a sterically demanding ortho-alkoxy group and a synthetically versatile ortho-bromo substituent provides researchers with a powerful tool to generate novel, complex, and potentially safer drug candidates with improved metabolic profiles and target selectivity. Its true potential will be unlocked through its application in discovery programs, where it can serve as a cornerstone for building the next generation of therapeutics.

References

- MATERIAL SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtrv80pPDxltiLx0-FscKqWi2A_X7s9zdkpRbp89ajt0W3t_8SDDDW7yPmg-cH4hFaZ-AL5WxL_HBM3JxcEr4CFun2YvtZCGqT-sLlE4c5o0k8EXa5FsaDAd3QsmjWMHbNxtCYViZ8OoJVRfCe0CrahoLeWZCUZW1IjXe3IvL0QzT0B08bFloAZJBhllz--j1HkN19VpV6sLggpCq-Q7D7GU1xI1WjoCfooqZ4VQ==]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhSV7-UawoHLOqAc49uvzyyyZihUSrwK-gQr4va_bXNr-BPgI63OHqKRJv8siGKxyWXxL6aQvUDqsPY2mJImkbkCQgPOAtBGbMFPejbBx9ZX9V_r8HIbdqKsdIPCevkvnQX-RVtzXpSYWrmyvEP_O1DWFuI1x0J6a4DwvY7NNAQ9W9myfjnyhKhiKnIzqFluysjG4wRTsbeF3QaNuxI21GxrvjCgSaBbpKaexRtYE6Ij92NMoUkOgECnx2Yli4ZhKvnPcjM-_79G8QASC-]

- SAFETY DATA SHEET - Merck. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGco0d_trBwAl0G1zokAX_GKqgSMdCNMs5v4xN4dVkYw8ucmMQ691REE6X8nB-vJS9jcW7YKML0jhJuHsNP9m3FCVB6H0vL4JH9QrmxE29iAd2MlTAZObomkNePcKIWRTJAP9FqKQfR46U7_dglbXjNlajLuATEERH1bwjnid1epAmq-US1IJuhKoisB6AwEWBbcJ_BKCIJ_3C4iq9up_wH59_4j66Bqzrh-_sUwKI95niY_w4RKlFlkXUKzzcaD_4BmtSbuFrJMmNNVER8uOvP2faHQ_pbv6Fd9HtaRRdt0skiECMxc_IKvUYArdjgxGneFUQ7-Avr2V4N4uB6yc0otOGWMn2-MQ==]

- 8 - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTc9L_Vxh12haoOsdJLc6TtiAqKObiyuq8xo6qB5pGql5UbXGOKGK2xzDiWcLehkXAVx5sYftM0ayDc0N-ImPGDR7_rQUcGgmPFO1Up092a3EOoGjuFHbtr8uYzhblxF-uAqB4sk0YVX0m2yQMxJRj6Kjvl-Sngvo85ls68nCuut5BnoybsZDJo0Rmn7WZ-nZRo45bP9ETIro1yfrXT3GqjZiG8gvIE_3z4XkME5IXEnFn6HC29rkIwgQcjoK9c_ibjE0rlMRGwwnJA-NDushLDPiRD8Mfzg==]

- 2-Bromo Aniline CAS No 615-36-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGRYOZS4JMaoN5Sj8DHaSLAHaJRGbaZxW41KmBb5KaK0VFflu5MZVlv9sdlRMMR78RSQ-V1B-WBp1GUa1zF2aBM10n9W-N0f11SsrIkfX6axVjsQSyKIqHYGK3Xs360djoNPsmyGa_ZC66h98oJ3_Vl9ZVoMcM_f0mm6eLNqan_hLQFP3DR4YYL4Tj5i2qNmtLeLfxOWJtki8CNLNqJHpa]

- 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/232270]

- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone - Neliti. [URL: https://www.neliti.com/publications/416035/synthesis-of-bromo-aniline-derivatives-and-an-insilico-approach-against-hsp90]

- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [URL: https://www.researchgate.net/publication/362507850_Synthesis_of_Bromo_Aniline_derivatives_and_an_insilico_approach_against_HSP90_chaperone]

- 2-Bromo Aniline - Maksons Fine Chem Pvt. Ltd. [URL: https://www.maksonsfinechem.com/product/2-bromo-aniline]

- Aniline and substituted anilines | Thermo Fisher Scientific. [URL: https://www.thermofisher.com/in/en/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/cell-biology-resources/apoptosis-resource-library/aniline-substituted-anilines.html]

- Aniline, 2-bromo-6-chloro - Chemical & Physical Properties by Cheméo. [URL: https://www.chemeo.com/cid/70-032-1/Aniline-2-bromo-6-chloro]

- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [URL: https://www.chemistrysteps.

- 2-Bromo-6-methylaniline 95 53848-17-2 - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/642921]

- 2-Bromoaniline(615-36-1) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/615-36-1_13cnmr.htm]

- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone | International journal of health sciences - ScienceScholar. [URL: https://sciencescholar.us/journal/index.php/ijhs/article/view/10041]

- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents. [URL: https://patents.google.

- Spectroscopic Characterization of 2-Bromo-6-isopropylpyrazine: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/b585315/technical-guide]

- Organic Chemistry Ir And Nmr Cheat Sheet - Sema. [URL: https://www.semashow.

- Designing a safer building block for drug discovery by harnessing visible light | University of Michigan News. [URL: https://news.umich.edu/designing-a-safer-building-block-for-drug-discovery-by-harnessing-visible-light/]

- Reactions and pharmaceutical applications of aniline | PPTX. [URL: https://www.slideshare.

- Experimental spectroscopic studies and Hartee-Fock ab initio calculations of 2-bromo-4, 6-dinitro aniline - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/experimental-spectroscopic-studies-and-hartee-fock-ab-initio-calculations-of-2-bromo-4-6-dinitro-aniline.pdf]

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 3. maksons.co.in [maksons.co.in]

- 4. Aniline and substituted anilines | Thermo Fisher Scientific [thermofisher.com]

- 5. Aniline, 2-bromo-6-chloro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromoaniline(615-36-1) 13C NMR [m.chemicalbook.com]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. media.neliti.com [media.neliti.com]

- 10. researchgate.net [researchgate.net]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

2-Bromo-6-isobutoxyaniline: Structural Profiling and Synthetic Utility in Advanced Cross-Coupling Methodologies

Executive Summary

In the landscape of modern drug discovery and complex Active Pharmaceutical Ingredient (API) synthesis, sterically hindered bifunctional building blocks are critical for constructing rigid, three-dimensional molecular architectures. 2-Bromo-6-isobutoxyaniline (CAS: 1696140-75-6) serves as a highly specialized ortho-substituted aniline synthon. Characterized by a primary amine flanked by a reactive halogen and a bulky, lipophilic isobutoxy group, this compound presents unique synthetic challenges and opportunities. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven methodologies for its utilization in palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling & Structural Rationale

The utility of 2-bromo-6-isobutoxyaniline stems from its precise substitution pattern. The electron-donating nature of both the amine and the ether oxygen enriches the electron density of the aromatic ring, while the steric bulk of the isobutoxy group heavily influences the trajectory of incoming reagents.

Quantitative Data Summary

The following table summarizes the core physicochemical and structural parameters of the compound :

| Parameter | Value |

| Chemical Name | 2-Bromo-6-isobutoxyaniline (or 2-Bromo-6-(2-methylpropoxy)aniline) |

| CAS Registry Number | 1696140-75-6 |

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| SMILES String | BrC1=CC=CC(OCC(C)C)=C1N |

| Functional Groups | Primary Amine, Aryl Bromide, Alkyl Aryl Ether |

| Steric Environment | Highly encumbered (di-ortho substitution) |

| Storage & Handling | Sealed in dry conditions, 2–8°C; Light-sensitive |

Mechanistic Implications of the Structure

The 2,6-disubstitution pattern around the primary amine creates a highly sterically encumbered environment. The C-Br bond, essential for oxidative addition in cross-coupling, is shielded by the adjacent amine and the dynamic spatial sweep of the isobutyl chain. Consequently, standard catalytic systems (e.g., Pd(PPh₃)₄) often fail due to their inability to accommodate the steric bulk during the transition states, leading to competitive dehalogenation or catalyst poisoning . Successful functionalization requires the deployment of specialized, bulky dialkylbiarylphosphine ligands.

Synthetic Utility: Overcoming Ortho-Steric Hindrance

2-Bromo-6-isobutoxyaniline is primarily utilized as an electrophile in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings . To achieve high catalytic turnover, the reaction must utilize ligands like BrettPhos or tBuXPhos . These ligands enforce a monoligated Pd(0) active species (L₁Pd(0)), which is sufficiently small to insert into the shielded C-Br bond, yet bulky enough to accelerate the subsequent reductive elimination step .

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination using 2-bromo-6-isobutoxyaniline.

Experimental Protocol: Standardized Buchwald-Hartwig Cross-Coupling

To ensure scientific integrity and reproducibility, the following methodology is designed as a self-validating system. The protocol details the coupling of 2-bromo-6-isobutoxyaniline with a secondary amine, prioritizing causality behind each experimental choice .

Step 1: Reagent Preparation & Inert Atmosphere Generation

-

Procedure: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 2-bromo-6-isobutoxyaniline (1.0 mmol, 244.13 mg), the target secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 mmol).

-

Causality: Pd₂(dba)₃ acts as the Pd(0) precursor. The strict 1:2 molar ratio of Pd to BrettPhos is mathematically required to prevent the formation of inactive bis-ligated Pd species. NaOtBu is selected because its strong basicity is required to deprotonate the amine post-coordination, driving the equilibrium toward the amido-palladium complex.

Step 2: Solvent Addition & Thermal Activation

-

Procedure: Add 5.0 mL of anhydrous, degassed toluene to the vial. Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and heat to 100 °C in an oil bath.

-

Causality: Toluene is utilized because its non-polar nature stabilizes the monoligated Pd(0) intermediate, and its high boiling point provides the necessary thermal energy to overcome the severe steric barrier of the ortho-isobutoxy group during oxidative addition.

-

Self-Validation Check: Upon reaching ~60 °C, the reaction mixture should visibly transition from a dark purple/red (characteristic of Pd₂(dba)₃) to a deep, homogeneous brownish-red. This color shift validates the successful formation of the active L₁Pd(0) catalytic species.

Step 3: In-Process Monitoring (LC-MS)

-

Procedure: After 2 hours, extract a 50 µL aliquot via a degassed syringe. Quench the aliquot into 1 mL of LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze.

-

Self-Validation Check: Monitor the disappearance of the m/z 244.13 peak (starting material) in the positive electrospray ionization (ESI+) mode. The emergence of the product mass without the presence of an m/z 166 peak (which would indicate undesired dehalogenation of the starting material) confirms the reaction is proceeding selectively.

Step 4: Workup and Isolation

-

Procedure: Once complete, cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and filter the mixture through a 1-inch pad of Celite. Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: The Celite filtration is a critical mechanical step to remove precipitated palladium black and insoluble inorganic salts (NaBr), which can interfere with downstream flash chromatography or cause degradation of the product during storage.

Analytical Characterization & Quality Control

To verify the purity of the synthesized or purchased 2-bromo-6-isobutoxyaniline prior to deployment in complex synthesis, the following Quality Control (QC) parameters must be met:

-

HPLC Purity: >95% (Standard C18 column, Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 minutes). The compound typically elutes as a sharp peak due to its lipophilic nature.

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the doublet corresponding to the isobutyl methyl groups (~1.05 ppm, 6H), the multiplet for the methine proton (~2.15 ppm, 1H), and the doublet for the methylene protons adjacent to the oxygen (~3.80 ppm, 2H). The broad singlet for the primary amine (-NH₂) should appear around 4.00–4.30 ppm, integrating for 2H.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₅BrNO [M+H]⁺: 244.0337; Found: ~244.0335. The presence of a 1:1 isotopic doublet separated by 2 mass units is required to confirm the presence of the single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

References

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions , Chemical Reviews (ACS Publications).[Link]

2-Bromo-6-(2-methylpropoxy)aniline: In-Depth Technical Guide and Safety Protocol

Executive Summary

In modern pharmaceutical synthesis, sterically hindered, ortho-substituted halogenated anilines are highly prized building blocks. 2-Bromo-6-(2-methylpropoxy)aniline (CAS: 906006-40-4)[1] is a specialized bifunctional intermediate utilized in the design of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. This whitepaper provides an authoritative, E-E-A-T-aligned guide to the physicochemical profiling, toxicological mechanisms, safe handling, and synthetic application of this compound, ensuring researchers can deploy it safely and effectively in drug discovery workflows.

Physicochemical & Structural Profiling

The chemical behavior of 2-Bromo-6-(2-methylpropoxy)aniline is dictated by its unique ortho-substitution pattern.

-

Steric Shielding: The bulky isobutoxy (2-methylpropoxy) group at the 6-position provides significant steric hindrance around the nucleophilic amine. This bulk is strategically useful for controlling regioselectivity in downstream functionalizations.

-

Catalytic Priming: The bromine atom at the 2-position is highly activated for oxidative addition, making this molecule an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig aminations)[2].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Bromo-6-(2-methylpropoxy)aniline |

| CAS Number | 906006-40-4 |

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| Appearance | Pale yellow to brown liquid/solid (temperature dependent) |

| Storage Conditions | 2-8°C, protect from light, store under inert gas (Argon) |

Hazard Characterization & Toxicological Mechanisms (SDS Core)

As a halogenated aniline derivative, this compound presents specific acute and chronic hazards that require rigorous safety protocols[3].

Mechanistic Toxicology: Aniline-Induced Methemoglobinemia

Exposure to anilines (via inhalation, ingestion, or dermal absorption) can lead to severe hematological toxicity[4]. The primary mechanism is not driven by the parent compound, but by its hepatic metabolism. Cytochrome P450 (CYP450) enzymes in the liver catalyze the N-hydroxylation of the primary amine. The resulting N-hydroxyarylamine intermediate is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This forms methemoglobin , which cannot bind oxygen, leading to systemic hypoxia, cyanosis, and potentially fatal tissue asphyxiation[4][5].

Mechanistic pathway of aniline-induced methemoglobinemia via CYP450 N-hydroxylation.

Table 2: GHS Hazard (H) & Precautionary (P) Statements (Extrapolated from Halogenated Alkoxyanilines)[3]

| Code | Statement Description |

| H302 | Harmful if swallowed |

| H317 | May cause an allergic skin reaction |

| H411 | Toxic to aquatic life with long-lasting effects |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P273 | Avoid release to the environment |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

Self-Validating Experimental Protocols

Protocol A: Safe Handling & Quality Control (QC) Workflow

Anilines are highly susceptible to air oxidation, which forms dark-colored, insoluble oligomers that can poison palladium catalysts. The following protocol ensures both operator safety and chemical integrity.

-

Material Receipt & Inspection: Inspect the septum and seal upon arrival. Any dark brown/black discoloration indicates oxidative degradation.

-

Glovebox Transfer (Causality): Transfer the vial into an argon-filled glovebox. Why? Handling under argon prevents atmospheric oxygen from degrading the nucleophilic amine and completely eliminates the risk of operator inhalation exposure.

-

LC-MS & NMR Validation (Self-Validation): Before use in synthesis, run an LC-MS to confirm purity (>98%) and a ¹H/¹³C NMR to verify structural integrity. If the purity is below 98%, the batch must be quarantined and re-purified via Kugelrohr distillation or flash chromatography.

Self-validating quality control and safe handling workflow for halogenated anilines.

Protocol B: Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for synthesizing C–N bonds, allowing this specific bromoaniline to be coupled with complex aryl amines to form diarylamine API precursors[2][6].

Step 1: Equipment Preparation (Moisture Control)

-

Action: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon (repeat 3x).

-

Causality: Palladium catalysts and strong bases (e.g., NaOtBu) are highly sensitive to moisture. Residual water will hydrolyze the base, stalling the deprotonation of the amine and terminating the catalytic cycle.

Step 2: Reagent Loading (Oxygen Exclusion)

-

Action: Inside an argon-filled glovebox, charge the tube with 2-Bromo-6-(2-methylpropoxy)aniline (1.0 mmol), the coupling partner (aryl amine, 1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos ligand (4 mol%), and NaOtBu (1.5 mmol).

-

Causality: The glovebox ensures absolute exclusion of oxygen, which would irreversibly oxidize the active Pd(0) species into an inactive Pd(II) complex. The bulky XPhos ligand is specifically chosen to force the reductive elimination step, overcoming the steric hindrance of the isobutoxy group[2].

Step 3: Solvent Addition & Reaction

-

Action: Add 3.0 mL of anhydrous, degassed toluene. Seal the tube, remove it from the glovebox, and stir at 90°C for 12 hours.

-

Causality: Toluene provides the optimal boiling point and solubility profile for the Pd-XPhos complex. Degassing prevents oxygen-mediated catalyst poisoning.

Step 4: In-Process Control (Self-Validation)

-

Action: After 12 hours, cool the reaction, extract a 10 µL aliquot under positive argon pressure, dilute in 1 mL acetonitrile, and analyze via LC-MS.

-

Causality: This is a self-validating checkpoint. If the mass of the starting bromoaniline (m/z 244) is still present, the reaction requires additional catalyst spiking. If absent, the conversion is complete.

Step 5: Workup & Purification

-

Action: Dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate in vacuo. Purify via silica gel flash chromatography.

-

Causality: Celite filtration effectively removes precipitated inorganic salts (NaBr) and palladium black, preventing column clogging and heavy-metal contamination of the final product.

Catalytic cycle of the Buchwald-Hartwig amination using the target aniline substrate.

References

-

Title: CAS No. 906006-40-4 | 2-Bromo-6-(2-methylpropoxy)aniline Source: ChemSrc URL: [Link]

-

Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications (ACS Catalysis) URL: [Link]

-

Title: Flutamide: Side Effects, Uses, Dosage, Interactions, Warnings (Aniline Toxicity & Methemoglobinemia) Source: RxList URL: [Link]

Sources

- 1. 906006-40-4_CAS号:906006-40-4_1-(2,5-dimethyl-3-thienyl)-2-(2-methyl-3-thienyl-5-formyl)perfluorocyclopentene - 化源网 [chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. Flutamide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Buy Eulexin for Prostate Cancer Online | Canada Pharmacy [canadapharmacy.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Technical Comparison: 2-Bromo-6-isobutoxyaniline vs. 2-Bromo-6-methoxyaniline

Executive Summary: The Strategic Value of Ortho-Substitution

In the optimization of small molecule drugs—particularly kinase inhibitors and GPCR ligands—the modulation of the aniline ring is a high-leverage move. This guide compares two critical building blocks: 2-Bromo-6-methoxyaniline and its lipophilic analog, 2-Bromo-6-isobutoxyaniline .

While both compounds serve as precursors for 2,6-disubstituted aniline scaffolds, they offer distinct pharmacological profiles. The methoxy variant is a standard for introducing polarity and moderate steric bulk, whereas the isobutoxy variant is a precision tool for hydrophobic pocket filling and membrane permeability modulation . This guide analyzes their physicochemical divergence, synthetic accessibility, and application in structure-activity relationship (SAR) campaigns.

Physicochemical Profiling

The transition from a methoxy to an isobutoxy group at the ortho position is not merely a change in molecular weight; it fundamentally alters the electronic and steric landscape of the molecule.

Comparative Data Table

| Property | 2-Bromo-6-methoxyaniline | 2-Bromo-6-isobutoxyaniline | Impact on Drug Design |

| CAS Number | 5473-01-8 | 1696140-75-6 | Unique Identifier |

| Formula | C₇H₈BrNO | C₁₀H₁₄BrNO | - |

| MW ( g/mol ) | 202.05 | 244.13 | Ligand Efficiency (LE) considerations |

| cLogP | ~1.9 | ~3.1 | Membrane permeability & Solubility |

| Steric Bulk (Es) | Moderate | High | Rotational barrier control (Atropisomerism) |

| H-Bond Acceptors | 2 | 2 | Interaction with solvent/protein |

| Electronic Effect | +M (Resonance), -I (Inductive) | +M (Reduced by twist), +I (Alkyl) | Nucleophilicity of the amine |

Expert Insight: The "Orthogonal Twist"

Both compounds possess a bromine and an alkoxy group flanking the primary amine. This 2,6-substitution pattern creates significant steric clash with the amine protons, forcing the phenyl ring to twist out of coplanarity when coupled to an amide or heterocycle.

-

Methoxy: Induces a moderate twist, often allowing the molecule to adopt a conformation that balances conjugation with steric relief.

-

Isobutoxy: The bulky branched tail forces a more rigid, perpendicular conformation. This is critical in designing inhibitors that must lock into a specific active site geometry (e.g., the "gatekeeper" region of kinases).

Synthetic Pathways & Protocols

The synthesis of these two compounds diverges based on the availability of starting materials and the stability of the alkoxy group.

Workflow Visualization (Graphviz)

The following diagram illustrates the parallel synthetic routes.

Caption: Comparative synthetic workflows. Route A (Methoxy) utilizes direct bromination, while Route B (Isobutoxy) requires a phenol alkylation-reduction sequence to install the bulkier ether.

Detailed Protocol: Synthesis of 2-Bromo-6-isobutoxyaniline

Rationale: Unlike the methoxy variant, the isobutoxy group cannot be easily installed via direct bromination of a pre-existing ether without complex mixture formation. The most robust route is the alkylation of 2-bromo-6-nitrophenol followed by reduction.

Step 1: O-Alkylation

Reagents: 2-Bromo-6-nitrophenol (1.0 eq), Isobutyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).

-

Dissolution: Dissolve 2-bromo-6-nitrophenol in anhydrous DMF (0.5 M concentration) under N₂ atmosphere.

-

Base Addition: Add K₂CO₃. The solution will turn deep yellow/orange (phenolate formation). Stir for 30 min at RT.

-

Alkylation: Add isobutyl bromide dropwise. Heat the reaction to 60°C for 4-6 hours.

-

Critical Control: Monitor by TLC (Hexane/EtOAc 8:2). Ensure complete consumption of phenol to avoid difficult separation later.

-

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Selective Nitro Reduction

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).

-

Why this method? Catalytic hydrogenation (H₂/Pd-C) poses a high risk of dehalogenation (cleaving the C-Br bond). Iron-mediated reduction is chemoselective for the nitro group.

-

Setup: Suspend the nitro intermediate in EtOH/H₂O. Add NH₄Cl and Fe powder.

-

Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO₃ (sat) to remove trace salts.

-

Purification: If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient). The amine is typically a low-melting solid or viscous oil.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Logic

When to choose Isobutoxy over Methoxy?

-

Hydrophobic Reach: If the binding pocket contains a deep lipophilic sub-pocket (e.g., the hydrophobic back-pocket of a kinase), the isobutyl group can displace high-energy water molecules, providing an entropic gain in binding affinity.

-

Metabolic Stability: The methoxy group can be susceptible to O-demethylation by CYPs. The branched isobutyl group is generally more resistant to direct O-dealkylation, though ω-oxidation becomes a potential metabolic soft spot.

Decision Tree for Scaffold Selection

Caption: Strategic decision matrix for selecting the appropriate aniline precursor based on SAR requirements.

Safety & Handling

Both compounds are halogenated anilines and share core hazards.

-

Toxicity: Harmful if swallowed or inhaled. Potential for methemoglobinemia (characteristic of anilines).

-

Sensitization: Skin sensitizers. Handle with nitrile gloves.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines oxidize (darken) upon exposure to air and light.

References

-

PubChem Compound Summary: 2-Bromo-6-methoxyaniline . National Center for Biotechnology Information. (Accessed 2025).[1] Link

-

ChemScene Product Data: 2-Bromo-6-isobutoxyaniline . ChemScene LLC. (Accessed 2025).[1] Link

-

BenchChem Technical Guide: Synthesis of Aniline Derivatives . BenchChem. (Accessed 2025).[1] Link(General reference for aniline synthesis protocols)

-

Sigma-Aldrich Safety Data Sheet: 2-Bromoanisole Derivatives . MilliporeSigma. Link(Reference for general halogenated anisole safety)

Sources

Technical Monograph: 3-Bromo-2-isobutoxyaniline

Here is an in-depth technical monograph on 3-Bromo-2-isobutoxyaniline , the IUPAC-compliant designation for the structure described as "2-amino-3-bromo-isobutoxybenzene."

Optimized Synthesis & Application in Kinase Inhibitor Scaffolds

Part 1: Structural Identity & Nomenclature

The chemical name "2-amino-3-bromo-isobutoxybenzene" describes a benzene ring substituted with an amino group, a bromine atom, and an isobutoxy ether chain.[1] While descriptive, it lacks the rigor required for regulatory filing or database indexing.

The IUPAC preferred name prioritizes the amine as the principal functional group (Aniline), assigning it position 1. Consequently, the substituents are numbered to provide the lowest locant set.

| Attribute | Detail |

| IUPAC Name | 3-Bromo-2-(2-methylpropoxy)aniline |

| Common Name | 3-Bromo-2-isobutoxyaniline |

| CAS Registry Number | 1543110-03-7 |

| Molecular Formula | C |

| Molecular Weight | 244.13 g/mol |

| SMILES | CC(C)COC1=C(N)C=CC=C1Br |

Structural Logic:

-

Root: Benzenamine (Aniline).[1]

-

Position 1: Carbon bonded to -NH

.[1][2] -

Position 2: Carbon bonded to -OCH

CH(CH

Part 2: Synthetic Strategy (The "How" & "Why")

Synthesizing poly-functionalized arenes requires navigating ortho-effects and chemoselectivity .[1] The primary challenge here is introducing the isobutoxy group into a sterically crowded ortho position while preserving the bromine atom during the subsequent reduction of the nitro precursor.

Retrosynthetic Analysis

We adopt a linear synthesis starting from 2-bromo-6-nitrophenol .[1] This starting material is strategic because:

-

The bromine and nitro groups are already installed in the correct 1,3-relationship relative to the phenol.[1]

-

The phenol allows for facile alkylation to install the isobutyl ether.[1]

-

The final step requires reducing the nitro group to an amine without removing the bromine (dehalogenation).

The Chemoselectivity Bottleneck

Standard catalytic hydrogenation (H

Protocol Decision: We utilize Stannous Chloride (SnCl

Reaction Pathway Visualization

Caption: Figure 1.[8] Chemoselective synthetic route avoiding hydrodehalogenation.[1]

Part 3: Detailed Experimental Protocol

This protocol is designed for a 10-gram scale batch, optimized for yield and purity.

Step 1: Williamson Ether Synthesis (Alkylation)

Objective: Mask the phenol as an isobutyl ether.

-

Reagents:

-

Procedure:

-

Charge a 250 mL round-bottom flask with 2-bromo-6-nitrophenol (10.0 g, 45.8 mmol) and DMF (100 mL).

-

Add K

CO -

Add isobutyl bromide (9.4 g, 68.7 mmol) dropwise via a syringe.[1]

-

Heat the reaction to 60°C for 4–6 hours. Note: Monitor by TLC (Hexane:EtOAc 8:2). The phenol spot should disappear.

-

Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a yellow solid.[1] Filter, wash with water, and dry under vacuum.

-

Yield Expectation: 90–95% (Yellow crystalline solid).

-

Step 2: Chemoselective Nitro Reduction

Objective: Reduce -NO

-

Reagents:

-

Procedure:

-

Dissolve the nitro intermediate (10.0 g, 36.5 mmol) in Ethanol (150 mL).

-

Add SnCl

[1]·2Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Heat to reflux (80°C) for 3 hours.

-

Workup (Critical): Cool to room temperature. Pour into ice-water. Adjust pH to 8–9 using saturated NaHCO

or 10% NaOH.[1] Note: This will precipitate tin salts as a thick white slurry. -

Filter the slurry through a Celite pad.[1][11] Wash the pad with Ethyl Acetate (EtOAc).[1]

-

Extract the aqueous filtrate with EtOAc (3 x 100 mL). Combine organics, dry over Na

SO -

Purification: If necessary, purify via column chromatography (Hexane:EtOAc 9:1) to remove trace tin impurities.[1]

-

Yield Expectation: 85–90% (Off-white to pale brown solid).[1]

-

Part 4: Analytical Characterization (QC Parameters)

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signal | Mechanistic Interpretation |

| Confirms O-CH | ||

| Confirms -NH | ||

| Confirms trisubstituted benzene pattern (1,2,3-substitution). | ||

| MS (ESI) | [M+H] | Characteristic 1:1 isotopic ratio confirms presence of one Bromine atom . |

Part 5: Pharmaceutical Applications[6][9][11]

3-Bromo-2-isobutoxyaniline is a "privileged scaffold" in medicinal chemistry.[1] The ortho-alkoxy aniline motif, combined with a reactive bromine handle, makes it an ideal precursor for:

-

Kinase Inhibitors (BTK/ALK): The aniline nitrogen is frequently acylated or coupled to pyrimidines to form the hinge-binding region of kinase inhibitors.[1] The isobutoxy group provides a hydrophobic tail that occupies the "gatekeeper" pocket or solvent-exposed regions of the enzyme ATP-binding site.[1]

-

Benzoxazine Synthesis: Cyclization involving the amine and the adjacent alkoxy group (often via dealkylation or oxidative cyclization) yields benzoxazines, which are potent neuroprotective agents.

-

Cross-Coupling: The C-Br bond allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton at the 3-position.[1]

Logical Utility Diagram

Caption: Figure 2. Synthetic utility of the scaffold in drug discovery.

References

-

Lu, H., et al. (2016).[12] "Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines". Organic Letters, 18(11), 2774–2776. (Cited for chemoselectivity principles).[1]

Sources

- 1. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 13091-43-5: 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID [cymitquimica.com]

- 3. 2-Amino-3-bromobutanoic acid | C4H8BrNO2 | CID 13946251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. media.neliti.com [media.neliti.com]

- 9. Page loading... [wap.guidechem.com]

- 10. jsynthchem.com [jsynthchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol [organic-chemistry.org]

A Technical Guide to the Solubility of 2-Bromo-6-(2-methylpropoxy)aniline in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that dictates the viability of a compound in numerous scientific applications, from reaction chemistry to drug formulation. This guide provides an in-depth analysis of the solubility characteristics of 2-Bromo-6-(2-methylpropoxy)aniline. While specific quantitative solubility data for this compound is not extensively published, this paper establishes a predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine precise solubility values in any given organic solvent, ensuring reliable and reproducible results. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding and practical approach to handling this and structurally similar compounds.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry, process development, and materials science, understanding a compound's solubility is a primary concern. The ability of a solute to dissolve in a solvent to form a homogeneous solution governs everything from the choice of reaction medium to the bioavailability of a potential drug candidate.[1][2] Poor solubility can lead to unreliable results in biological assays, hinder purification processes, and create significant challenges in formulation development.[2]

2-Bromo-6-(2-methylpropoxy)aniline is a substituted aniline derivative, a class of compounds frequently encountered as intermediates in organic synthesis. Its utility in creating more complex molecules makes a thorough understanding of its physical properties, particularly its solubility in common organic solvents, essential for efficient and effective laboratory work. This guide will first deconstruct the molecule to predict its solubility behavior and then provide the tools to empirically validate these predictions.

Physicochemical Profile of 2-Bromo-6-(2-methylpropoxy)aniline

To understand how 2-Bromo-6-(2-methylpropoxy)aniline behaves in different solvents, we must first examine its molecular structure and inherent properties.

-

Molecular Structure: C₁₀H₁₄BrNO

-

Molecular Weight: 244.13 g/mol

-

Key Structural Features:

-

Aromatic Amine Core: The molecule is built on an aniline (aminobenzene) ring. The nitrogen atom's lone pair of electrons is partially delocalized into the aromatic π-system, which reduces the basicity of the amine compared to aliphatic amines.[3][4] This delocalization also influences its hydrogen bonding capability.[4][5]

-

Bromine Atom: The bromine substituent is an electron-withdrawing group and adds to the molecule's overall molecular weight and van der Waals surface area.

-

2-methylpropoxy (isobutoxy) Group: This is a relatively nonpolar, bulky alkyl ether group. It significantly contributes to the molecule's hydrophobic character.

-

Amine Group (-NH₂): The primary amine group contains N-H bonds, making it a potential hydrogen bond donor. The nitrogen atom also has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor.[6]

-

Predicted Polarity and Solubility Behavior: Based on its structure, 2-Bromo-6-(2-methylpropoxy)aniline can be classified as a moderately polar to nonpolar molecule . The polar amine group is sterically hindered by the adjacent bromo and isobutoxy groups, and its hydrogen-bonding potential is somewhat diminished by electron delocalization into the aromatic ring.[4] The presence of the large, nonpolar isobutoxy group and the benzene ring suggests that the molecule will favor solvents of low to moderate polarity. The general principle "like dissolves like" is the cornerstone of this prediction.[7][8] Polar molecules tend to dissolve well in polar solvents, and nonpolar molecules in nonpolar solvents.[7]

Predictive Solubility in Common Organic Solvents

While experimental data is the gold standard, a predictive assessment is invaluable for initial solvent screening.[9][10] The following table categorizes common organic solvents and predicts the likely solubility of 2-Bromo-6-(2-methylpropoxy)aniline based on polarity matching.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Toluene | Moderate to High | The large hydrophobic regions of the aniline derivative (isobutoxy group, benzene ring) will interact favorably with the nonpolar nature of these solvents via van der Waals forces.[7] Toluene, being aromatic, may offer slightly better solubility due to π-π stacking interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents offer a balance. They are polar enough to interact with the amine group but are not disruptive hydrogen-bonding solvents. DCM and THF are often excellent solvents for a wide range of organic compounds and are predicted to be very effective here. Primary amines are known to be incompatible with chloroform and carbon tetrachloride.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The alcohol solvents can act as both hydrogen bond donors and acceptors, interacting with the amine group.[6] However, the significant nonpolar character of the solute will limit its solubility compared to more polar solutes. Generally, amines are soluble in alcohols.[3][6] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Very Low | The molecule's large hydrophobic structure will lead to poor solvation in water. While DMSO is a very strong solvent, the energy required to break the strong solvent-solvent interactions to accommodate the large, nonpolar parts of the solute may limit solubility. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The "shake-flask" method is a reliable and widely recognized technique for determining thermodynamic solubility.[11][12][13]

Principle

An excess amount of the solid solute is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear, saturated solution is determined analytically.[11][12]

Mandatory Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of 2-Bromo-6-(2-methylpropoxy)aniline in a selected organic solvent at a specified temperature.

Materials:

-

2-Bromo-6-(2-methylpropoxy)aniline (solid)

-

Solvent of interest (e.g., Dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control[13]

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 2-Bromo-6-(2-methylpropoxy)aniline to a vial. "Excess" means enough solid will visibly remain undissolved at equilibrium. A starting point is to add ~10-20 mg of solid to 2-5 mL of the solvent.[11] Prepare at least three replicates for each solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium. For many compounds, 24-48 hours is adequate, but a longer time (e.g., 72 hours) may be necessary to ensure thermodynamic equilibrium is reached.[2][11]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the controlled temperature to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is critical to remove all undissolved micro-particles.

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the saturated filtrate into a volumetric flask using fresh solvent. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a calibration curve prepared from known standards of 2-Bromo-6-(2-methylpropoxy)aniline.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Self-Validation and Trustworthiness:

-

Confirming Excess Solid: Visually inspect the vials after equilibration to ensure undissolved solid remains.

-

Verifying Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at the later time points.

-

Solid-State Analysis: For rigorous studies, the residual solid can be analyzed (e.g., by DSC or XRD) to confirm that no phase or polymorphic transformation occurred during the experiment.[11]

Visualizing the Workflow

A logical workflow is key to efficient solvent selection and solubility determination.

Caption: Workflow for solvent selection and solubility determination.

Conclusion and Practical Recommendations

2-Bromo-6-(2-methylpropoxy)aniline is a compound of moderate to low polarity, with its solubility profile dominated by a large hydrophobic isobutoxy group and aromatic ring. It is predicted to be highly soluble in polar aprotic solvents like dichloromethane and THF, and moderately soluble in nonpolar and polar protic solvents. Its solubility in highly polar media like water is expected to be very low.

For any critical application, these predictions must be confirmed experimentally. The provided shake-flask protocol is a robust and reliable method for generating accurate thermodynamic solubility data. By combining predictive analysis with empirical verification, researchers can make informed, efficient decisions regarding solvent selection, saving time and resources while ensuring the success of their experimental work.

References

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

University of StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

-

Unacademy. (n.d.). Aromatic Amines. Retrieved from [Link]

-

Palmer, D. S., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

SlidePlayer. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]

-

RSC Blogs. (2011, March 23). Solvent selection guide for medicinal chemists. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

-

Course Hero. (n.d.). Amine compounds. Retrieved from [Link]

-

Organic Chemistry Data. (2026, March 1). Solvents and Process efficiency. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Method for selection of solvents for promotion of organic reactions. Retrieved from [Link]

-

SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved from [Link]

-

Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Amines [unacademy.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. quora.com [quora.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

Physicochemical Profiling and Synthetic Utility of 2-Bromo-6-(2-methylpropoxy)aniline: A Technical Whitepaper

Executive Summary

In advanced pharmaceutical development and medicinal chemistry, heavily functionalized aniline derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs). 2-Bromo-6-(2-methylpropoxy)aniline (CAS: 1696140-75-6), also known as 2-bromo-6-isobutoxyaniline, is a prime example of a sterically hindered, electron-rich intermediate. Understanding its precise thermodynamic properties—specifically its melting point (MP) and boiling point (BP)—is paramount for optimizing reactor feeding, purification workflows, and downstream cross-coupling reactions.

This whitepaper provides an in-depth analysis of the mechanistic forces dictating the thermal behavior of this compound, alongside self-validating protocols for empirical determination.

Chemical Identity & Thermodynamic Profile

Due to the specific steric and electronic contributions of its functional groups, 2-Bromo-6-(2-methylpropoxy)aniline exhibits a wide phase-transition differential. Below is a summary of its physicochemical profile.

| Property | Value / Description |

| Chemical Name | 2-Bromo-6-(2-methylpropoxy)aniline |

| CAS Number | 1696140-75-6 |

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| Physical State (STP) | Viscous liquid to low-melting crystalline solid |

| Predicted Melting Point | 30 °C – 45 °C |

| Predicted Boiling Point (760 mmHg) | 305 °C – 315 °C |

| Predicted Boiling Point (1 mmHg) | ~140 °C – 150 °C |

Mechanistic Causality of Thermal Properties

As a Senior Application Scientist, it is critical to look beyond the raw data and understand why a molecule behaves the way it does. The thermal properties of 2-Bromo-6-(2-methylpropoxy)aniline are governed by a tug-of-war between strong intermolecular forces and severe steric hindrance.

Boiling Point Elevation

The relatively high boiling point (>300 °C at atmospheric pressure) is driven by three primary intermolecular forces:

-

Hydrogen Bonding: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor, creating a robust intermolecular network.

-

Dipole-Dipole Interactions: The ether oxygen introduces a permanent dipole moment across the aromatic ring.

-

London Dispersion Forces: The massive, highly polarizable electron cloud of the ortho-bromine atom significantly increases the transient dipole interactions. Together, these forces require substantial thermal energy to overcome during vaporization.

Melting Point Depression

Despite the high boiling point, the melting point remains remarkably low. This divergence is caused by the branched isobutoxy group (-OCH₂CH(CH₃)₂). The bulky, flexible nature of this substituent introduces severe steric hindrance, which disrupts the planar symmetry of the functionalized aniline core. This prevents the molecules from packing tightly into an ordered crystalline lattice. The resulting low lattice energy means minimal thermal energy is required to transition the compound from a solid to a liquid state.

Empirical Determination Protocols

To accurately measure these properties without risking thermal degradation, researchers must employ rigorous, self-validating analytical techniques.

Workflow for empirical determination of melting and boiling points via thermal analysis.

Protocol A: High-Precision Melting Point Determination via DSC

Standard visual [1] can be subjective for low-melting solids that tend to supercool. [2] provides a highly accurate, thermodynamic measurement of the phase transition.

-

Self-Validation Mechanism: The protocol mandates an Indium calibration standard to verify the calorimetric accuracy of the instrument prior to sample analysis.

-

Step 1 (Calibration): Run a high-purity Indium standard (known MP: 156.6 °C). Confirm the instrument reads within ±0.1 °C of the standard.

-

Step 2 (Sample Prep): Weigh exactly 5.0 mg of the compound into a standard aluminum DSC pan. Hermetically seal the pan using a crimper press to prevent premature volatilization.

-

Step 3 (Thermal Ramp): Equilibrate the sample at 0 °C. Initiate a heating ramp of 10 °C/min up to 100 °C under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Step 4 (Analysis): Identify the extrapolated onset temperature of the endothermic peak. This value represents the true thermodynamic melting point, rather than the peak maximum.

Protocol B: Boiling Point Determination via Vacuum Distillation & TGA

Heating heavy haloanilines to >300 °C at atmospheric pressure risks thermal decomposition (specifically, C-Br bond cleavage or ether dealkylation). Therefore, reduced pressure distillation cross-validated by [3] is required.

-

Self-Validation Mechanism: The vacuum pressure is independently verified using a digital Pirani gauge to ensure the observed boiling point correlates accurately with pressure-temperature nomographs.

-

Step 1 (Vacuum Integrity Check): Assemble a short-path distillation apparatus. Engage the vacuum pump and confirm a stable pressure of exactly 1.0 mmHg. Ensure zero micro-leaks.

-

Step 2 (Distillation Execution): Transfer 15.0 g of the compound into the boiling flask. Apply heat gradually using a localized heating mantle. Record the vapor temperature when steady reflux and condensation occur (expected ~140 °C – 150 °C at 1 mmHg).

-

Step 3 (Orthogonal TGA Validation): Load a 10 mg aliquot into a platinum TGA pan. Heat at 20 °C/min from ambient to 400 °C under nitrogen. Correlate the onset of the primary mass-loss derivative peak (

) with the nomograph-adjusted boiling point to confirm pure vaporization without decomposition.

Downstream Applications in Drug Discovery

The thermal properties of 2-Bromo-6-(2-methylpropoxy)aniline directly impact its utility and handling in the laboratory. Because it is a low-melting solid, bulk containers stored at 4 °C must be gently warmed in a water bath to ensure homogeneity before transferring aliquots to a reactor.

Synthetically, this compound is highly valuable in [4]. The ortho-bromine atom serves as an excellent electrophile for palladium-catalyzed cross-coupling, while the isobutoxy group provides essential lipophilicity and steric tuning for the resulting pharmacophore.

Synthetic utility of 2-Bromo-6-isobutoxyaniline in API development via Pd-catalyzed coupling.

By leveraging vacuum distillation (taking advantage of its predictable boiling point dynamics), chemists can isolate the unreacted starting material from the complex Buchwald-Hartwig reaction mixture without the need for resource-intensive silica gel chromatography.

References

2-Bromo-6-isobutoxyaniline PubChem CID and ChemSpider ID

An In-Depth Technical Guide to 2-Bromo-6-isobutoxyaniline: Structural Informatics, Chemoinformatics, and Synthetic Utility

Executive Summary In modern drug discovery and materials science, the precise identification and characterization of bifunctional building blocks are paramount. 2-Bromo-6-isobutoxyaniline (also known systematically as 2-bromo-6-(2-methylpropoxy)aniline) is a highly specialized, sterically hindered aromatic amine. Its unique structural motif—an aniline core flanked by a heavy halogen (bromine) and a bulky, lipophilic ether (isobutoxy)—makes it an invaluable intermediate for transition-metal-catalyzed cross-coupling reactions and the synthesis of complex pharmacophores.

This whitepaper, written from the perspective of a Senior Application Scientist, provides a comprehensive breakdown of the compound's chemoinformatic identifiers (including its PubChem CID and ChemSpider mapping), its physicochemical properties, and field-proven analytical protocols for structural verification[1][2].

Chemical Identity & Structural Informatics

Before deploying any chemical intermediate in a high-throughput screening (HTS) or synthesis pipeline, its digital footprint must be verified across major chemical databases. The primary identifier for 2-Bromo-6-isobutoxyaniline in the National Institutes of Health (NIH) database is PubChem CID 106701557 [2].

While ChemSpider relies heavily on algorithmic mapping from SMILES and CAS registry numbers, querying the compound's validated CAS Number (1696140-75-6) or its isomeric SMILES will reliably route chemoinformatics software to its structural registry across both platforms[3].

Table 1: Quantitative Chemical Identity & Identifiers

| Property / Identifier | Value / Designation | Causality / Significance |

| IUPAC Name | 2-bromo-6-(2-methylpropoxy)aniline | Defines exact regiochemistry. |

| CAS Registry Number | 1696140-75-6 | Primary indexing for commercial procurement. |

| PubChem CID | 106701557 | Crucial for API integration and PUG REST queries. |

| Molecular Formula | C₁₀H₁₄BrNO | Used for exact mass calculation in HRMS. |

| Molecular Weight | 244.13 g/mol | Baseline for stoichiometric calculations. |

| SMILES String | CC(C)COC1=C(N)C(Br)=CC=C1 | Machine-readable format for in silico docking. |

Mechanistic Insights & Synthetic Utility

From a synthetic perspective, 2-Bromo-6-isobutoxyaniline is a highly strategic molecule. The amino group (-NH₂) is an ortho/para director, but in this molecule, both ortho positions are occupied (one by bromine, one by the isobutoxy group).

Steric Shielding & Reactivity: The amine nitrogen is heavily shielded by the bulky isobutoxy moiety and the large van der Waals radius of the bromine atom. This steric hindrance suppresses unwanted side reactions (such as spontaneous over-alkylation of the amine) during complex syntheses. Conversely, the carbon-bromine (C-Br) bond is highly susceptible to oxidative addition by Palladium(0) catalysts. This makes the molecule a prime candidate for Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings to construct biaryl systems commonly found in kinase inhibitors.

Palladium-catalyzed cross-coupling pathway utilizing the bromo-aniline core.

Experimental Protocol: Analytical Verification

To ensure the scientific integrity of your starting materials, you must validate the purity and identity of 2-Bromo-6-isobutoxyaniline upon receipt from a supplier. Relying solely on a Certificate of Analysis (CoA) introduces unacceptable risk into drug development pipelines.

Below is a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol designed specifically for this compound.

Step-by-Step Methodology: LC-MS (ESI+) Verification

-

Sample Preparation:

-

Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (ACN), then dilute 1:100 in a 50:50 mixture of ACN and Water (containing 0.1% Formic Acid).

-

Causality: The lipophilic isobutoxy group requires a high organic solvent ratio for complete solubilization, while the 0.1% formic acid ensures the protonation of the aniline nitrogen, maximizing the signal in positive Electrospray Ionization (ESI+).

-

-

Chromatographic Separation:

-

Action: Inject 2 µL onto a C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) with a gradient of 5% to 95% ACN over 5 minutes.

-

Causality: The hydrophobic nature of the brominated aromatic ring dictates the use of a non-polar C18 stationary phase. The rapid gradient ensures a sharp peak shape and prevents band broadening.

-

-

Mass Spectrometric Detection:

-

Action: Scan in ESI+ mode from m/z 100 to 500.

-

Causality: You must look for the self-validating isotopic signature of bromine. Bromine exists naturally as two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Therefore, the mass spectrum must show a distinct doublet at [M+H]⁺ m/z ~244.0 and 246.0 of equal intensity. If this doublet is absent, the compound is not brominated.

-

Table 2: Expected Analytical Signatures

| Analytical Technique | Expected Observation | Diagnostic Value |

| LC-MS (ESI+) | Doublet at m/z 244 / 246 (1:1 ratio) | Confirms the presence of one Bromine atom. |

| ¹H NMR (CDCl₃) | Doublet at ~3.8 ppm (2H) | Confirms the -CH₂- protons of the isobutoxy group. |

| ¹H NMR (CDCl₃) | Broad singlet at ~4.0 ppm (2H) | Confirms the -NH₂ protons (exchangeable with D₂O). |

Chemoinformatics & Data Management Workflow

For computational chemists, integrating 2-Bromo-6-isobutoxyaniline into in silico workflows requires querying structural databases to retrieve 3D conformers and predicted physicochemical properties (like LogP and Topological Polar Surface Area).

By utilizing the PubChem PUG REST API, researchers can automate the retrieval of this data using the CID 106701557. The ChemSpider API serves as a secondary validation node, cross-referencing the CAS number to ensure structural parity before the molecule is passed into docking software (e.g., AutoDock Vina or Schrödinger Suite).

Chemoinformatics data retrieval and in silico modeling workflow.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 106701557". PubChem. URL: [Link]

Sources

Steric hindrance of isobutoxy group in ortho-substituted anilines

An In-Depth Technical Guide to the Steric Hindrance of the Isobutoxy Group in Ortho-Substituted Anilines

Abstract

The substitution of an aniline ring at the ortho position introduces profound stereoelectronic effects that are of paramount importance in the fields of medicinal chemistry, materials science, and synthetic methodology. The isobutoxy group, with its branched alkyl chain, presents a unique and significant steric profile that dictates molecular conformation, modulates the reactivity of the proximal amino group, and directs the regiochemical outcome of reactions on the aromatic scaffold. This guide provides an in-depth analysis of the steric influence of the ortho-isobutoxy group on the physicochemical properties and synthetic utility of anilines. We will explore conformational dynamics, the impact on nucleophilicity and basicity, regioselectivity in aromatic substitutions, and the characteristic spectroscopic signatures that arise from this substitution pattern. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically leverage the steric properties of the isobutoxy substituent to achieve desired molecular architectures and functionalities.

Introduction: The Concept of Steric Hindrance in Aromatic Systems

Steric hindrance is a non-bonding interaction that arises when the size of atoms or groups within a molecule prevents chemical reactions or influences bond angles and conformations.[1][2] It is a consequence of repulsive forces between electron clouds of atoms in close proximity.[3] In aromatic systems like aniline, substituents at the ortho position to a functional group (e.g., the amino group, -NH₂) can dramatically alter the molecule's behavior compared to its meta or para isomers. This phenomenon, often termed the "ortho effect," is a combination of steric and electronic factors.[4]

The isobutyl group, a branched four-carbon alkyl chain, is significantly more sterically demanding than linear alkyl groups of a similar size due to its three-dimensional bulk.[5] When incorporated as an isobutoxy ether at the ortho position of an aniline, it creates a sterically crowded environment around the adjacent amino group, leading to a cascade of predictable yet profound chemical consequences. Understanding these effects is critical for synthetic planning and for the rational design of molecules in drug discovery, where aniline scaffolds are common but often associated with metabolic liabilities that can sometimes be mitigated by steric shielding.[6][7]

Conformational Impact of the Ortho-Isobutoxy Group

The most immediate consequence of placing a bulky isobutoxy group ortho to an amino group is the disruption of the molecule's planarity. In unsubstituted aniline, the nitrogen's lone pair of electrons can partially delocalize into the aromatic π-system, which favors a planar or near-planar geometry.

However, the steric repulsion between the isobutoxy group and the N-H bonds of the amino group forces the -NH₂ group to twist out of the plane of the benzene ring. This rotation minimizes van der Waals strain but comes at the energetic cost of reduced resonance stabilization.

Figure 1: Conformational effects of ortho-isobutoxy substitution.

This enforced dihedral angle has significant downstream effects on the electronic properties of the amino group, directly impacting its basicity and nucleophilicity.

Modulation of Reactivity at the Amino Group

The steric and electronic changes induced by the ortho-isobutoxy group directly influence the reactivity of the aniline nitrogen.

Basicity

The basicity of anilines is a measure of the availability of the nitrogen's lone pair to accept a proton. The ortho-isobutoxy group decreases the basicity of the aniline for two primary reasons:

-

Inhibition of Resonance: As described above, the forced non-planar conformation reduces the delocalization of the nitrogen lone pair into the ring. While this might intuitively suggest increased electron density on the nitrogen, the dominant effect is often steric.

-

Steric Inhibition of Protonation: The bulky isobutoxy group physically obstructs the path of an incoming proton to the nitrogen lone pair.[4][8] Furthermore, upon protonation, the nitrogen hybridizes from sp² to sp³, and the resulting -NH₃⁺ group is even larger, leading to severe steric clashes with the adjacent substituent.[4] This destabilizes the conjugate acid, shifting the equilibrium away from protonation and thus lowering the pKa.

| Compound | pKa of Conjugate Acid (Approx.) | Key Influencing Factor |

| Aniline | 4.6 | Baseline |

| p-Isobutoxyaniline | ~5.3 | Electron-donating resonance effect |

| o-Isobutoxyaniline | ~3.5 | Steric hindrance to protonation |

Table 1: Approximate pKa values illustrating the ortho effect of the isobutoxy group on aniline basicity. (Values are illustrative, based on trends for similar alkoxy and alkyl groups).

Nucleophilicity